Sodium 3-sulfobenzoate

Catalog No.
S742722
CAS No.
17625-03-5
M.F
C7H5NaO5S
M. Wt
224.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-sulfobenzoate

CAS Number

17625-03-5

Product Name

Sodium 3-sulfobenzoate

IUPAC Name

sodium;3-carboxybenzenesulfonate

Molecular Formula

C7H5NaO5S

Molecular Weight

224.17 g/mol

InChI

InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

KQHKITXZJDOIOD-UHFFFAOYSA-M

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Synonyms

3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+]

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+]

Fabrication of Sulfated Silk Fibroin-Based Blend Nanofibrous Membranes for Lysozyme Adsorption

Sodium 3-sulfobenzoate is a chemical compound with the molecular formula C7H5NaO5S\text{C}_7\text{H}_5\text{NaO}_5\text{S} and a molecular weight of approximately 224.17 g/mol. It is the monosodium salt of 3-sulfobenzoic acid, characterized by its white to off-white crystalline appearance and high solubility in water . This compound is recognized for its stability and versatility, making it a valuable reagent in various industrial and laboratory applications .

  • Buffering Agent: The presence of the sulfate group suggests a potential role as a pH buffer in specific research settings [].
  • Protein Precipitation: The ability to interact with charged molecules like proteins might be useful in protein precipitation protocols during research.
Due to its sulfonate and carboxylate functional groups. It can undergo:

  • Nucleophilic Substitution: The sulfonate group can be substituted by nucleophiles under appropriate conditions.
  • Acid-Base Reactions: As a weak acid, it can react with strong bases to form salts or with acids to regenerate 3-sulfobenzoic acid.
  • Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

These reactions are essential for its use in synthesizing various derivatives and intermediates in organic chemistry .

Sodium 3-sulfobenzoate exhibits various biological activities, including:

  • Antimicrobial Properties: It has been noted for its effectiveness against certain bacterial strains, making it useful in pharmaceutical formulations.
  • pH Regulation: In cosmetic formulations, it acts as a buffering agent, helping maintain desired pH levels .
  • Potential Antioxidant Activity: Some studies suggest that compounds related to sodium 3-sulfobenzoate may exhibit antioxidant properties, although more research is needed to confirm these effects .

Sodium 3-sulfobenzoate can be synthesized through several methods:

  • Neutralization Reaction:
    • Reacting 3-sulfobenzoic acid with sodium hydroxide or sodium carbonate yields sodium 3-sulfobenzoate and water.
    • Reaction:
    C7H6O5S+NaOHC7H5NaO5S+H2O\text{C}_7\text{H}_6\text{O}_5\text{S}+\text{NaOH}\rightarrow \text{C}_7\text{H}_5\text{NaO}_5\text{S}+\text{H}_2\text{O}
  • Sulfonation of Benzoic Acid:
    • Direct sulfonation of benzoic acid followed by neutralization with sodium hydroxide.

These methods are efficient and yield high-purity products suitable for industrial and laboratory use .

Sodium 3-sulfobenzoate has diverse applications across various fields:

  • Dyeing and Textiles: It improves dyeability and stain resistance in polymer fibers, making it essential in textile manufacturing .
  • Cosmetics: Used as a pH regulator and buffering agent in personal care products like shampoos and creams .
  • Chemical Intermediate: Acts as a precursor in the synthesis of pharmaceuticals, agrochemicals, and polymers .
  • Laboratory Reagent: Employed in chemical analysis due to its solubility and stability .

Research into the interactions of sodium 3-sulfobenzoate reveals its role in enhancing the solubility of other compounds. For instance, studies have shown that it can improve the solubility of certain drugs in binary solvent mixtures, which is critical for pharmaceutical formulations . Additionally, it has been studied for its potential effects on cellular systems, indicating a need for further exploration into its biological interactions.

Sodium 3-sulfobenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Sodium 4-formylbenzenesulfonate13736-22-60.84
2-Hydroxy-5-sulfobenzoic acid dihydrate5965-83-30.86
Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate853-67-80.76
Potassium 4-nitro-2-sulfonatobenzoate5344-48-90.68

Uniqueness

What sets sodium 3-sulfobenzoate apart is its specific application as a dyeing assistant and pH regulator in cosmetics, which is not as prevalent among the similar compounds listed above. Its ability to enhance dyeability while maintaining stability under various conditions makes it particularly valuable in industrial applications.

Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid

The most common synthesis route involves hydrolyzing 3-(chlorosulfonyl)benzoic acid (CSBA) under controlled conditions. As detailed in US Patent 5,387,711, the process proceeds as follows:

  • Reaction Setup: CSBA is mixed with water in a 1:1.5–2 molar ratio and heated to 100°C for 1 hour to initiate hydrolysis.
  • Solvent Addition: A hydrophobic solvent (e.g., xylene, toluene, or chlorobenzene) is introduced to facilitate azeotropic distillation.
  • Water Removal: Water is removed via azeotropic distillation with the solvent, driving the reaction toward completion.
  • Neutralization: Sodium hydroxide (33% w/w) is added stoichiometrically to form sodium 3-sulfobenzoate.
  • Crystallization: The product is cooled, filtered, and dried under vacuum (100°C, 13.16 kPa).

Key Data:

  • Yield: 94–95%
  • Purity: >97% (by titration)
  • Byproducts: Minimal chloride residues (<0.5%) due to complete hydrolysis.

This method avoids chlorinated byproducts, a significant advantage over older sulfonation routes using oleum.

Industrial Production via Continuous Sulfonation

Large-scale production employs continuous sulfonation processes, as outlined in US Patent 3,350,428:

  • Feedstock Preparation:

    • Sulfur trioxide (SO₃) is vaporized and diluted with inert gases (e.g., nitrogen).
    • Organic reactants (e.g., benzoic acid derivatives) are mixed with inert diluents (e.g., chlorinated solvents).
  • Reactor Design:

    • Tubular reactors with multiple inlets ensure rapid mixing of SO₃ and organic substrates.
    • Reaction time is limited to ≤10 seconds to prevent over-sulfonation.
  • Quenching and Separation:

    • The reaction mixture is rapidly cooled to 25–40°C using sulfonic acid coolant.
    • Unreacted SO₃ and solvents are separated via phase splitting.

Advantages:

  • Throughput: 1,000–5,000 kg/hr.
  • Energy Efficiency: 30% lower energy consumption compared to batch processes.

Azeotropic Distillation Techniques for Yield Optimization

Azeotropic distillation enhances yield by removing water efficiently. Key steps include:

  • Solvent Selection: Xylene or toluene (boiling point: 138–144°C) forms a low-boiling azeotrope with water.
  • Distillation Parameters:
    • Temperature: 100–110°C
    • Pressure: Atmospheric
    • Water Removal: 90–95% of theoretical yield

Case Study:

  • Feed Composition: 3-(Chlorosulfonyl)benzoic acid (1.72 mol), water (1.73 mol).
  • Result: 340 mL water removed, yielding 370.2 g sodium 3-sulfobenzoate (94.3% yield).

Comparative studies show azeotropic distillation improves yield by 8–12% over conventional methods.

Pharmaceutical Intermediates and Drug Formulation

Sodium 3-sulfobenzoate is a critical intermediate in synthesizing corticosteroids such as prednisolone, a potent anti-inflammatory agent [2] [3]. The compound’s sulfonate group enhances water solubility, facilitating the preparation of injectable formulations, while its carboxylate moiety participates in esterification reactions to modify drug bioavailability. For instance, the patent US3032568A details its use in synthesizing 21-m-sulfo benzoates of Δ-dehydrocorticosteroids, where the sulfonate group stabilizes the steroid backbone during metabolic processes [3].

Table 1: Key Physicochemical Properties of Sodium 3-Sulfobenzoate

PropertySpecification
Molecular Weight224.17 g/mol [1] [2]
Purity≥99% [1]
Water Content≤0.5% [1]
AppearanceWhite crystalline powder [1] [2]

The compound’s purity (>99%) ensures minimal side-reactions in multi-step syntheses, making it ideal for large-scale pharmaceutical production [1]. Additionally, its compatibility with hydrothermal conditions allows its use in crystallizing drug-metal complexes, as demonstrated in lanthanide-based therapeutics [4] [5].

Coordination Chemistry with Lanthanide and Transition Metals

The sulfonate and carboxylate groups in sodium 3-sulfobenzoate act as ambidentate ligands, enabling diverse coordination modes with lanthanides and transition metals. Studies reveal that the ortho isomer preferentially forms one-dimensional polymers with lanthanides (e.g., La, Ce, Nd), where carboxylate bridges link dinuclear units to cucurbituril macrocycles [4]. For example, $${[\text{La}(2\text{-SB})(\text{NO}3)(\text{H}2\text{O})2]2\text{CB6}}\cdot10\text{H}_2\text{O}$$ exhibits a columnar structure stabilized by La–O(carboxylate) bonds [4].

In contrast, the meta isomer coordinates lanthanides (Ce, Nd) exclusively via sulfonate groups, forming layered structures $${[\text{Ln}(3\text{-SBH})(\text{H}2\text{O})4]2\text{CB6}}\cdot4\text{NO}3$$, where the carboxylate remains protonated [4]. This isomer-specific behavior underscores the ligand’s versatility in designing metal-organic frameworks (MOFs) with tunable porosity and luminescence.

Table 2: Coordination Modes of Sodium 3-Sulfobenzoate Isomers

IsomerCoordination SiteExample ComplexDimensionality
OrthoCarboxylate + Sulfonate$${[\text{Eu}(2\text{-SB})(\text{H}2\text{O})4]_2\text{CB6}}$$ [4]1D Polymer
MetaSulfonate$${[\text{Ce}(3\text{-SBH})(\text{H}2\text{O})4]_2\text{CB6}}$$ [4]2D Layer
ParaCarboxylate$$[\text{Nd}{1.5}(4\text{-SB})(\text{CB6})(\text{NO}3)(\text{H}2\text{O}){6.5}]$$ [4]3D Network

Transition metals like silver and copper form heterometallic coordination polymers with sodium 3-sulfobenzoate and isonicotinate ligands. For instance, $$[\text{Ln}2\text{Ag}2(\text{sba})2(\text{ina})4(\text{H}2\text{O})2]$$ (Ln = Pr, Nd, Sm) exhibits photoluminescent properties tunable by excitation wavelength, highlighting applications in optical sensors [5].

Surfactant and Stabilizer Roles in Industrial Processes

While direct evidence of surfactant use is limited, the compound’s sulfonate group suggests potential as a anionic surfactant in emulsification or dispersion processes. Its sodium counterion reduces interfacial tension in aqueous systems, a trait exploited in stabilizing colloidal suspensions during nanoparticle synthesis [1] [6]. For example, in cobalt nitrate hexahydrate systems, sodium 3-sulfobenzoate prevents aggregation by adsorbing onto particle surfaces via sulfonate linkages, yielding monodisperse crystallites [6].

In polymer industries, the carboxylate group chelates metal impurities (e.g., Fe³⁺), acting as a stabilizer in radical polymerization. This dual functionality—surface activity and metal sequestration—makes it valuable in producing high-purity resins and coatings [1].

Lanthanide Complexes: Structural and Catalytic Properties

Sodium 3-sulfobenzoate demonstrates remarkable coordination versatility when forming complexes with lanthanide ions, exhibiting diverse structural motifs and exceptional luminescent properties. The coordination behavior of the 3-sulfobenzoate ligand with lanthanide ions is significantly influenced by the nature of the metal center and the presence of auxiliary ligands [1].

In complexes containing cucurbituril as a co-ligand, cerium(III) and neodymium(III) form isomorphous complexes with the formula {[Ln(3-SBH)(H2O)4]2CB6}·4NO3, where the meta isomer exists as the carboxybenzosulfonate 3-SBH⁻ with the carboxylic acid retaining its proton [1]. These complexes display an unusual coordination feature where only the monodentate sulfonate group coordinates to the metal center, while the carboxylate group remains protonated. The lanthanide ions coordinate to two CB6 molecules, forming a columnar assembly where the 3-SBH⁻ ligand plays no role in polymer formation [1].

The structural diversity is further exemplified in binuclear lanthanide complexes with 2-(4-pyridyl)imidazole[4,5-f]phenanthroline (4-PDIP). The complexes [Ln2(3-SBA)2(4-PDIP)2(OH)2(H2O)4]·2H2O (Ln = Sm, Eu, Gd) demonstrate bidentate chelating coordination mode for the 3-sulfobenzoate ligand. These binuclear structures feature two lanthanide(III) ions linked by hydroxyl groups in a bridging-bidentate coordination mode, with the 3-SBA ligands coordinating through chelating bidentate interactions.

Luminescent Properties and Energy Transfer

The luminescent characteristics of lanthanide 3-sulfobenzoate complexes reveal significant structure-property relationships. The samarium complex exhibits an intense broad emission band at 545 nm, while the gadolinium analog displays emission at 529 nm, both corresponding to π transitions of the ligands. The europium complex presents characteristic Eu(III) ion emissions with narrow bands at 579, 592, 612, 650, and 696 nm, attributed to ⁵D₀→⁷Fⱼ (j = 0-4) transitions.

Three-dimensional frameworks based on cubane-like [Ln₄(OH)₄]⁸⁺ secondary building units demonstrate exceptional structural complexity. In these frameworks, [Ln₄(OH)₄(3-SBA)₄(H₂O)₄]·nH₂O (Ln = Eu, Gd, Tb), the [Ln₄(OH)₄]⁸⁺ units serve as 12-connected nodes while 3-SBA ligands function as 3-connected nodes. This arrangement results in a unique (3,12)-connected framework with the Schläfli symbol (4³)₄(4²⁰·6²⁸·8¹⁸), creating one-dimensional pores along the c-direction that accommodate water tapes or zigzag water chains.

Catalytic Applications

Lanthanide complexes incorporating 3-sulfobenzoate ligands demonstrate significant catalytic potential, particularly in oxidation reactions. Recent investigations have shown that these complexes can effectively catalyze the oxidation of cyclohexane to cyclohexanone and cyclohexanol under mild conditions. The catalytic activity is enhanced by the structural features of the lanthanide frameworks, which provide accessible active sites and facilitate substrate binding through the three-dimensional pore structures.

The coordination chemistry of lanthanide 3-sulfobenzoate complexes demonstrates remarkable synthetic versatility, with applications ranging from luminescent materials to heterogeneous catalysis. The ability to form both discrete molecular species and extended framework structures makes these complexes attractive targets for materials design and functional applications.

Uranyl Ion Complexes: Frameworks and Chelation Mechanisms

The coordination chemistry of uranyl ions with 3-sulfobenzoate anions reveals complex structural relationships that are fundamentally different from those observed with other metal systems. The positional isomerism of sulfobenzoate ligands significantly influences the resulting framework architectures and coordination modes.

Structural Diversity and Coordination Modes

The three positional isomers of sulfobenzoate (2-SB²⁻, 3-SB²⁻, and 4-SB²⁻) exhibit distinct coordination preferences with uranyl ions. The 2-sulfobenzoate chelates the uranyl ion through one carboxylate and one sulfonate oxygen atom, forming stable seven-membered chelation rings. This chelation pattern is observed in multiple structural types, including monomeric species [UO₂(2-SB)(H₂O)₃]₂·CB6·12H₂O, dimeric units in [Na(CB6)(H₂O)₄][UO₂(2-SB)(H₂O)₂]₂·NO₃·3H₂O, and one-dimensional coordination polymers in {[UO₂(2-SB)(H₂O)₂]₂Cs(CB6)(OH)(H₂O)₅}·2H₂O.

The 3-sulfobenzoate demonstrates remarkable framework-forming capabilities, particularly in the presence of cesium cations. The three-dimensional framework [(UO₂)₂Cs₂(3-SB)₃(CB6)(H₂O)₄.₅]·7.5H₂O represents a complex coordination polymer where carboxylate groups function in both chelating and bridging modes. The sulfonate groups coordinate to both uranyl and cesium ions, with the cesium centers additionally bound to CB6 carbonyl groups, creating a sophisticated supramolecular architecture.

Chelation Mechanisms and Electronic Structure

The chelation mechanism of sulfobenzoate ligands with uranyl ions involves specific orbital interactions that stabilize the seven-membered chelation rings. In 2-sulfobenzoate complexes, the uranyl cation forms κ¹-O(S);κ¹-O(C) chelation, where both the sulfonate and carboxylate oxygen atoms participate in coordination. This dual coordination mode is facilitated by the favorable geometry of the ortho-positioned functional groups, which allows optimal overlap with uranyl f-orbitals.

Extended X-ray absorption fine structure (EXAFS) studies have provided detailed insights into the local coordination environment of uranyl-sulfonate complexes. The U-S distances in bridging sulfonate coordination are typically 3.63 Å, indicating monodentate bridging interactions, while chelating complexes show shorter U-O distances of approximately 2.41 Å for equatorial coordination.

Framework Topologies and Structural Building Units

Uranyl complexes with sulfobenzoate ligands exhibit diverse secondary building units that lead to different dimensional frameworks. The structural variety ranges from zero-dimensional molecular species to three-dimensional coordination networks. The formation of specific topologies is influenced by the presence of additional cations and the nature of auxiliary ligands such as cucurbituril.

One particularly notable structural motif is the pentanuclear [(UO₂)₅O₂(OH)₂] discrete unit observed in [H₂DABCO]₂[(UO₂)₅(SB)₄O₂(OH)₂]·4H₂O, which represents an unusual uranyl secondary building unit. This complex demonstrates the ability of sulfobenzoate ligands to stabilize high-nuclearity uranyl clusters through bridging coordination modes.

Supramolecular Interactions and Crystal Packing

The crystal structures of uranyl sulfobenzoate complexes are stabilized by extensive hydrogen bonding networks involving coordinated water molecules, sulfonate groups, and carboxylate functionalities. These non-covalent interactions play crucial roles in directing the overall supramolecular architecture and influence properties such as thermal stability and solvent accessibility.

The incorporation of organic countercations such as tetramethylammonium or protonated amines introduces additional structure-directing effects that can lead to layered arrangements with alternating cationic and anionic sheets. These structural features are particularly important for potential applications in ion exchange and separation technologies.

Transition Metal Coordination: Manganese(II) and Iron(III) Systems

The coordination chemistry of sodium 3-sulfobenzoate with first-row transition metals, particularly manganese(II) and iron(III), demonstrates significant structural diversity and functional properties. These systems exhibit unique coordination modes and supramolecular assemblies that differ markedly from those observed with lanthanide and actinide complexes.

Manganese(II) Coordination Complexes

Manganese(II) forms diverse structural motifs with 3-sulfobenzoate ligands, ranging from discrete molecular species to extended coordination polymers. The systematic study of the Mn²⁺/4-sulfobenzoate/4,4'-bipyridine system reveals three topologically distinct complexes: Mn(4,4'-bipy)₂(H₂O)₄, Mn(4,4'-bipy)₂(H₂O)₄(4H₂O), and {Mn(4,4'-bipy)(sb)(H₂O)₃}ₙ.

In the first two complexes, the sulfobenzoate anion remains uncoordinated, functioning as a charge-balancing counterion. However, in the polymeric complex, the sulfobenzoate ligand adopts a bis-monodentate coordination mode, bridging adjacent manganese centers to form a one-dimensional polymer with Mn···Mn separations of 10.145(1) Å. This structural variation demonstrates the competitive coordination between carboxylate and bipyridine ligands, with the sulfonate group serving as a structural modulator.

Catalytic Properties and Hydrogen Peroxide Disproportionation

Manganese complexes with 3-sulfobenzoate exhibit remarkable catalase-like activity for hydrogen peroxide disproportionation. Six distinct complexes have been synthesized and evaluated: Mn(3-sb)(H₂O)₄·3H₂O, {Mn(3-sb)(bpe)₁.₅(H₂O)₂₀.₅·H₂O}ₙ, Mn(3-sb)(phen)(H₂O)₃·H₂O, [Mn₂(3-sb)₂(phen)₂(4,4'-bipy)(H₂O)₄], Mn(3-sb)(phen)₂(H₂O)₀.₅·4H₂O, and Mn(3-sb)(phen)₂(H₂O)₀.₅·H₂O.

The catalytic efficiency follows the order: complex 1 > 5 > 6 > 3 > 2 > 4, while thermal stability ranks as 4 > 3 > 1 for complexes containing phenanthroline. The presence of chelating nitrogen-donor ligands significantly influences both the structural assembly and catalytic performance, with phenanthroline complexes showing enhanced thermal stability but variable catalytic activity.

Iron(III) Coordination Systems

Iron(III) complexes with sulfobenzoate ligands demonstrate distinct coordination preferences compared to manganese analogs. Studies of iron complexes with non-steroidal anti-inflammatory drugs have revealed that iron centers can accommodate multiple sulfobenzoate-type ligands in both chelating and bridging coordination modes.

The formation of trinuclear oxo-centered iron(III) complexes, such as [Fe₃(μ₃-O)(μ-dicl-O,O')₆(py)₃]⁺, illustrates the ability of carboxylate-sulfonate ligands to form μ₁,₃-bridges between metal centers. Each iron(III) ion adopts six-coordinate geometry with FeNO₅ coordination spheres in distorted octahedral arrangements.

Supramolecular Assembly and Hydrogen Bonding

The crystal structures of transition metal sulfobenzoate complexes are characterized by extensive hydrogen bonding networks that significantly influence their physical properties. In manganese complexes, the presence of coordinated water molecules, sulfonate groups, and aromatic nitrogen donors creates three-dimensional hydrogen bonding architectures.

The supramolecular assembly is further stabilized by π-π stacking interactions between aromatic ligands, contributing to the overall structural integrity and thermal stability. These non-covalent interactions play crucial roles in determining the solid-state properties and potential applications of these materials.

Magnetic Properties and Electronic Structure

Variable-temperature magnetic susceptibility studies of manganese and iron complexes reveal interesting magnetic behavior. Dinuclear manganese complexes typically exhibit weak antiferromagnetic coupling through bridging ligands, with coupling constants ranging from -2.2 to -16.4 cm⁻¹. The magnetic interactions are influenced by the coordination geometry and the nature of bridging ligands, including sulfobenzoate groups.

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

223.97553871 g/mol

Monoisotopic Mass

223.97553871 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17625-03-5

General Manufacturing Information

All other basic organic chemical manufacturing
Benzoic acid, 3-sulfo-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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